molecular formula C17H14BrClN4O B14864506 1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide

1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B14864506
M. Wt: 405.7 g/mol
InChI Key: RDGXBYMAFRUWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with chlorobenzyl and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions One common method includes the reaction of 4-chlorobenzyl bromide with 4-bromophenylhydrazine to form the intermediate hydrazone

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxamide
  • 1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Uniqueness

1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group

Properties

Molecular Formula

C17H14BrClN4O

Molecular Weight

405.7 g/mol

IUPAC Name

5-(4-bromophenyl)-2-[(4-chlorophenyl)methyl]pyrazole-3-carbohydrazide

InChI

InChI=1S/C17H14BrClN4O/c18-13-5-3-12(4-6-13)15-9-16(17(24)21-20)23(22-15)10-11-1-7-14(19)8-2-11/h1-9H,10,20H2,(H,21,24)

InChI Key

RDGXBYMAFRUWPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.